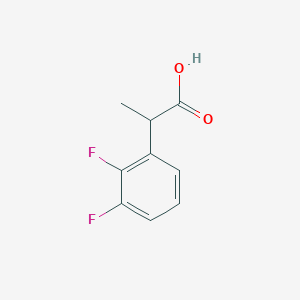

2-(2,3-Difluorophenyl)propanoic acid

Description

Significance of Fluorinated Organic Scaffolds in Modern Synthetic Chemistry

The introduction of fluorine into organic molecules imparts a range of desirable characteristics. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can alter the acidity, basicity, and metabolic stability of a compound. In medicinal chemistry, fluorination is a widely used tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the replacement of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the drug's half-life. Furthermore, the strategic placement of fluorine atoms can influence a molecule's binding affinity to its target protein through various non-covalent interactions.

The unique properties imparted by fluorine are summarized in the table below:

| Property Affected by Fluorination | Impact on Molecular Behavior |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking sites of oxidation. |

| Binding Affinity | Can be enhanced through favorable interactions with protein targets. |

| Lipophilicity | Increased, which can affect cell membrane permeability. |

| Acidity/Basicity (pKa) | Altered due to the strong electron-withdrawing nature of fluorine. |

| Conformation | Can influence the preferred three-dimensional shape of the molecule. |

Overview of Aryl Propanoic Acid Architectures as Research Targets

Aryl propanoic acids are a well-established class of compounds with significant importance in medicinal chemistry. humanjournals.comorientjchem.org This structural motif is the backbone of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known drugs like ibuprofen and naproxen. humanjournals.com These compounds typically exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. orientjchem.org The core structure, consisting of a propanoic acid moiety attached to an aryl ring, provides a versatile scaffold for chemical modification to optimize activity and selectivity. humanjournals.com Research into aryl propanoic acid derivatives continues to be an active area, with investigations into their potential applications in treating a wide range of conditions beyond inflammation, including cancer and neurodegenerative diseases. humanjournals.comresearchgate.net

Rationale for Investigating the 2-(2,3-Difluorophenyl)propanoic Acid Structural Motif

The specific placement of the two fluorine atoms at the 2 and 3 positions is of particular interest. This substitution pattern creates a unique electronic environment on the phenyl ring that can lead to specific interactions with biological targets. The ortho and meta positioning of the fluorine atoms can influence the torsional angle between the phenyl ring and the propanoic acid side chain, potentially locking the molecule into a specific conformation that could enhance its binding affinity to a target enzyme or receptor. The investigation of this compound allows researchers to probe how these specific electronic and conformational changes impact its chemical and biological properties, potentially leading to the discovery of new compounds with improved efficacy and selectivity.

Below is a table of related aryl propanoic acid compounds for contextual comparison:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Ibuprofen | C13H18O2 | 206.28 | 4-isobutylphenyl group |

| Naproxen | C14H14O3 | 230.26 | 6-methoxynaphthalen-2-yl group |

| 2-(2-Fluoro-4-biphenyl)propanoic acid | C15H13FO2 | 244.26 | 2-fluoro-4-biphenyl group |

| 2-(2,4-Difluorophenyl)propanoic acid | C9H8F2O2 | 186.16 | 2,4-difluorophenyl group |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(9(12)13)6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMURTNOOZNPJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 2,3 Difluorophenyl Propanoic Acid Analogs

Reaction Mechanisms of the Carboxylic Acid Moiety

The propanoic acid portion of the molecule, featuring a carboxyl group (-COOH), is the primary site for several fundamental organic reactions, including oxidation, esterification, hydrolysis, and derivatization.

Oxidation Reactions of the Propanoic Acid Carboxyl Group

The carboxyl group of a carboxylic acid represents a high oxidation state for a carbon atom and is generally resistant to further oxidation under typical laboratory conditions. libretexts.orgsavemyexams.com Primary alcohols can be oxidized to form aldehydes, which are then further oxidized to carboxylic acids. savemyexams.com However, advancing beyond the carboxylic acid stage to produce carbon dioxide requires harsh conditions or specific reagents. researchgate.net

While some specific carboxylic acids, such as methanoic acid, can be readily oxidized, the propanoic acid carboxyl group is significantly more stable. savemyexams.com Research on the metabolism of related branched-chain acids indicates that oxidation to carbon dioxide can occur through biochemical pathways, for instance, via mitochondrial preparations. researchgate.net In a synthetic context, the oxidation of the alkyl side-chain on the aromatic ring is a more common transformation, though this typically requires the carbon to be directly attached to the ring. libretexts.org Therefore, the carboxyl group of 2-(2,3-difluorophenyl)propanoic acid is not considered a reactive site for standard oxidative transformations.

Esterification and Hydrolysis Reactions

The carboxylic acid group readily undergoes esterification, a condensation reaction with an alcohol to form an ester and water. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is reversible in nature. chemguide.co.ukmasterorganicchemistry.com This process is commonly known as Fischer esterification. masterorganicchemistry.com To maximize the yield of the ester, the equilibrium can be shifted toward the products by using an excess of the alcohol reactant or by removing water as it is formed. chemguide.co.ukmasterorganicchemistry.com

Conversely, the resulting ester can be cleaved back into the parent carboxylic acid and alcohol through hydrolysis. libretexts.org This process can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst, establishing an equilibrium mixture of the ester, water, carboxylic acid, and alcohol. chemguide.co.uksavemyexams.com

Base-Catalyzed Hydrolysis (Saponification) : Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible reaction. chemguide.co.ukmasterorganicchemistry.com The reaction yields an alcohol and the salt of the carboxylic acid (a carboxylate). savemyexams.commasterorganicchemistry.com The reaction goes to completion because the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. masterorganicchemistry.com Subsequent acidification of the mixture protonates the carboxylate salt to yield the final carboxylic acid. chemguide.co.uk A specific protocol for the base hydrolysis of a similar compound, diethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate, utilizes 50% aqueous sodium hydroxide in ethanol. google.com

| Reaction | Typical Reagents | Catalyst | Key Characteristics |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol) | Conc. H₂SO₄ or HCl | Reversible; requires heat; yield enhanced by excess alcohol or water removal. chemguide.co.ukmasterorganicchemistry.com |

| Acid Hydrolysis | Excess Water | Dilute H₂SO₄ or HCl | Reversible; reverse of esterification. savemyexams.com |

| Base Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH, KOH) | Base is a reactant, not a catalyst. | Irreversible; goes to completion; produces a carboxylate salt and an alcohol. chemguide.co.ukmasterorganicchemistry.com |

Derivatization to Hydrazide and Hydrazone Structures

A key synthetic transformation of the carboxylic acid group involves its conversion into hydrazide and subsequently into hydrazone structures. This two-step process expands the molecular framework and is widely used in medicinal chemistry. acs.orgresearchgate.net

Formation of Hydrazide : The synthesis of a hydrazide from a carboxylic acid is typically achieved by first converting the acid into its corresponding ester (e.g., an ethyl or methyl ester) via Fischer esterification. nih.govorgsyn.org The purified ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in a solvent like methanol. acs.orgnih.gov In this nucleophilic acyl substitution reaction, hydrazine displaces the alkoxy group (-OR) of the ester to form the more stable carbohydrazide (B1668358) (-CONHNH₂). orgsyn.orgmdpi.com

Formation of Hydrazone : The synthesized hydrazide can then be readily converted into a hydrazone by condensation with an aldehyde or a ketone. nih.govontosight.ai The reaction involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, typically under acidic catalysis, to yield the hydrazone, which is characterized by the azometine group (-CONHN=CH-). ontosight.airesearchgate.net Numerous analogs of the closely related compound flurbiprofen (B1673479) have been synthesized using this method, reacting the hydrazide with a wide array of substituted aromatic aldehydes. acs.orgresearchgate.netnih.gov

| Step | Reaction | Typical Reagents | Functional Group Transformation |

|---|---|---|---|

| 1 | Hydrazide Formation | Ester of the parent acid, Hydrazine Hydrate (H₂NNH₂·H₂O), Methanol (solvent) | -COOR → -CONHNH₂ acs.orgnih.gov |

| 2 | Hydrazone Formation | Hydrazide, Aldehyde or Ketone (R'-CHO or R'-CO-R''), Acid catalyst | -CONHNH₂ → -CONHN=CHR' nih.govontosight.ai |

Reactivity of the Difluorinated Phenyl Ring

The electronic nature and reactivity of the phenyl ring are significantly influenced by its substituents: the two fluorine atoms and the propanoic acid side chain. These groups modify the electron density of the ring and direct the position of incoming electrophiles or nucleophiles.

Substituent Effects on Aromatic Reactivity

Substituents on an aromatic ring exert their influence through a combination of inductive and resonance effects, which either activate (increase reactivity) or deactivate (decrease reactivity) the ring towards substitution. libretexts.orglumenlearning.com

Fluorine Atoms : Halogens like fluorine exhibit a dual electronic effect. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away through the sigma bond. researchgate.net Simultaneously, they possess lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as a positive resonance effect (+R). libretexts.org For fluorine, the inductive effect is dominant, making it a deactivating group for electrophilic aromatic substitution. lumenlearning.com However, the resonance effect, which enriches the ortho and para positions with electron density, makes fluorine an ortho, para-director. researchgate.net

Propanoic Acid Group : The -CH(CH₃)COOH group is attached to the phenyl ring at an sp³-hybridized carbon. Alkyl groups are generally considered weakly activating and ortho, para-directing due to hyperconjugation and a weak electron-donating inductive effect (+I). libretexts.org

The combined effect of two deactivating fluorine atoms at the C2 and C3 positions makes the aromatic ring of this compound significantly less nucleophilic than benzene (B151609), thus deactivating it towards electrophilic attack.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS | Directing Effect |

|---|---|---|---|---|

| -F (Fluoro) | Strongly withdrawing | Weakly donating | Weakly Deactivating | Ortho, Para libretexts.orgresearchgate.net |

| -CH(CH₃)COOH (Propanoic acid) | Weakly donating (alkyl part) | N/A (from alkyl part) | Weakly Activating (alkyl part) | Ortho, Para libretexts.org |

Nucleophilic and Electrophilic Aromatic Substitution Potentials

The electronic properties of the substituted ring determine its susceptibility to attack by either electrophiles or nucleophiles.

Electrophilic Aromatic Substitution (EAS) : In an EAS reaction, the aromatic ring acts as a nucleophile, attacking an electron-deficient electrophile. uomustansiriyah.edu.iq As the difluorinated ring is electron-poor due to the strong inductive effects of the two fluorine atoms, it is significantly deactivated towards EAS. acs.orgyoutube.com Such reactions would require harsher conditions (e.g., stronger acids, higher temperatures) compared to those needed for benzene. The substitution pattern would be complex, guided by the ortho, para-directing effects of all three substituents.

Nucleophilic Aromatic Substitution (SNAr) : In contrast, the electron-deficient nature of the ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. uomustansiriyah.edu.iqnih.gov The two fluorine atoms act as powerful activating groups for SNAr. researchgate.net Furthermore, fluorine is an excellent leaving group in this context. A nucleophile would preferentially attack the carbon atoms bearing the fluorine atoms (C2 and C3), leading to the displacement of a fluoride (B91410) ion. researchgate.netmdpi.com The presence of multiple fluorine atoms generally increases the reactivity of the ring towards nucleophilic attack. researchgate.net

Reaction Mechanisms at the Chiral Center (α-carbon)

The α-carbon of this compound is a stereocenter, meaning its chemical transformations are of significant interest in stereoselective synthesis. The reactivity at this center is pivotal for controlling the compound's stereochemistry.

Enantioselective Transformations

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. For 2-arylpropanoic acids, including analogs of this compound, several strategies are employed to achieve high enantiomeric purity.

One effective method is kinetic resolution , where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. For instance, the kinetic resolution of racemic 2-fluoro-2-arylpropanoic acids has been achieved through asymmetric esterification. mdpi.com This process can use a chiral catalyst to selectively esterify one enantiomer, leaving the other unreacted. mdpi.com

Another approach is enzymatic deracemization . Lipases, for example, can be used for the enantioselective hydrolysis of a racemic ester. In this process, the enzyme selectively hydrolyzes one ester enantiomer to the desired carboxylic acid, while the other ester enantiomer remains unchanged. mdpi.com This method is valued for its high selectivity under mild reaction conditions. mdpi.com

Asymmetric hydrogenation is a powerful tool for establishing the chiral center from an achiral precursor. For example, the asymmetric hydrogenation of a 2-aryl-2-propenoic acid derivative using a chiral catalyst, such as a RuBINAP complex, can produce the desired 2-arylpropanoic acid with high enantiomeric excess. researchgate.net

Table 1: Overview of Enantioselective Methods for 2-Arylpropanoic Acids

| Method | Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Kinetic Resolution | Asymmetric esterification where one enantiomer of the racemic acid reacts preferentially. mdpi.com | Chiral alcohols, chiral catalysts (e.g., (+)-BTM). mdpi.com | Separation of enantiomers; one as an ester, the other as an unreacted acid. |

| Enzymatic Deracemization | Selective hydrolysis of one enantiomer from a racemic ester mixture using an enzyme. mdpi.com | Lipases (e.g., Amano PS), phosphate (B84403) buffer. mdpi.com | One enantiomer as the acid, the other remaining as the ester. |

| Asymmetric Hydrogenation | Conversion of an achiral α,β-unsaturated acid precursor to a chiral propanoic acid. researchgate.net | Chiral metal complexes (e.g., RuBINAP-Cl2), H2 gas. researchgate.net | Direct synthesis of a single enantiomer with high purity. |

Racemization Studies and Control

Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers, resulting in the loss of optical activity. For α-arylpropanoic acids, the α-proton is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a racemic mixture.

In biological systems, the well-known profen drug, ibuprofen, undergoes unidirectional inversion from the inactive R-enantiomer to the active S-enantiomer. nih.gov This process proceeds through the formation of an acyl-coenzyme A thioester, which facilitates the racemization at the α-carbon. nih.gov

Controlling racemization is crucial during synthesis and resolution. For instance, during the chemical resolution of 2-halopropionic acids, the undesired enantiomer can be racemized and recycled. google.com This is often achieved by heating in the presence of a strong acid, which facilitates the enolization mechanism and allows for the conversion of the unwanted enantiomer back to the racemic mixture for another round of resolution. google.com This process, known as crystallization-induced asymmetric transformation, maximizes the yield of the desired enantiomer. ru.nl

Elimination Reaction Pathways within Propanoic Acid Systems (e.g., E1, E2, E1cb)

Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. numberanalytics.com While this compound does not readily undergo elimination, its derivatives or related propanoic acid systems can participate in these reactions under specific conditions. The primary pathways are E1 (unimolecular), E2 (bimolecular), and E1cb (unimolecular conjugate base). numberanalytics.comlibretexts.org

E1 (Elimination, Unimolecular): This is a two-step mechanism that begins with the departure of a leaving group to form a carbocation intermediate. A weak base then removes a proton from an adjacent carbon to form the alkene. libretexts.org This pathway is favored for tertiary substrates and in the presence of weak bases. slideshare.net

E2 (Elimination, Bimolecular): This is a one-step, concerted reaction where a strong base abstracts a proton while the leaving group departs simultaneously. libretexts.org The reaction rate depends on the concentration of both the substrate and the base. This is a common pathway for primary and secondary substrates in the presence of a strong, non-nucleophilic base. slideshare.netsiue.edu

E1cb (Elimination, Unimolecular, Conjugate Base): This two-step mechanism begins with the abstraction of a proton by a strong base to form a carbanion (the conjugate base). In the second step, the leaving group departs from the carbanion to form the alkene. numberanalytics.com This pathway is common when the α-proton is particularly acidic (due to electron-withdrawing groups) and the leaving group is poor. siue.edu

For a propanoic acid system to undergo these reactions, a suitable leaving group (e.g., a halide or tosylate) would need to be present on the β-carbon. The choice of base and substrate structure would then determine the dominant mechanistic pathway. libretexts.org

Rearrangement Reactions (e.g., Curtius Rearrangement, Benzilic Acid Rearrangement)

Curtius Rearrangement

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with one less carbon atom. nih.govrsc.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. organic-chemistry.org The isocyanate can then be hydrolyzed to yield a primary amine and carbon dioxide. nih.gov

For this compound, the reaction sequence would be:

Acyl Azide Formation: The carboxylic acid is converted to its corresponding acyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide or through one-pot procedures using reagents like diphenylphosphoryl azide (DPPA). thieme-connect.com

Rearrangement: Thermal or photochemical decomposition of the acyl azide causes it to lose N₂ gas and rearrange. The 1-(2,3-difluorophenyl)ethyl group migrates to the nitrogen atom, forming an isocyanate. organic-chemistry.orgslideshare.net

Trapping/Hydrolysis: The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. Reaction with water leads to an unstable carbamic acid, which decarboxylates to form 1-(2,3-difluorophenyl)ethanamine. nih.gov

Benzilic Acid Rearrangement

The Benzilic Acid Rearrangement is the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org This reaction is not directly applicable to this compound itself, but to a related 1,2-dicarbonyl precursor.

The mechanism involves the following steps: wikipedia.orguomustansiriyah.edu.iq

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons of the 1,2-diketone (e.g., benzil) to form a tetrahedral alkoxide intermediate. latech.edu

Rearrangement: The key step is the migration of an aryl or alkyl group to the adjacent carbonyl carbon. This is the rate-determining step. wikipedia.org

Proton Transfer: A rapid, irreversible acid-base reaction occurs where the newly formed carboxylic acid protonates the alkoxide, yielding a carboxylate salt.

Acidification: Acidic workup protonates the carboxylate to give the final α-hydroxy carboxylic acid product (e.g., benzilic acid). youtube.com

While not a reaction of the target compound, this rearrangement represents a potential synthetic pathway to α-hydroxy acid analogs.

Hydrogen Bonding and Intermolecular Interactions in Crystal Structures

The crystal structure and packing of 2-arylpropanoic acids, including this compound, are dominated by strong intermolecular hydrogen bonds. numberanalytics.comresearchgate.net The carboxylic acid functional group is a potent hydrogen bond donor (-OH) and acceptor (C=O).

The most common and stable structural motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer . researchgate.net In this arrangement, two molecules are linked by a pair of O—H···O hydrogen bonds, forming a characteristic eight-membered ring. researchgate.net This interaction is a robust supramolecular synthon that dictates the crystal packing. researchgate.net

Table 2: Typical Geometric Parameters for Carboxylic Acid Dimers

| Interaction | Parameter | Typical Value Range |

|---|---|---|

| Hydrogen Bond | O—H···O distance | 2.6 - 2.7 Å |

| O—H bond length | ~1.0 Å | |

| H···O bond length | ~1.6 - 1.7 Å | |

| O—H···O angle | 170° - 180° |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,3 Difluorophenyl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-(2,3-Difluorophenyl)propanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete assignment of all atoms and their connectivity.

Proton NMR (¹H NMR) for Structural Assignment and Purity

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, methine (CH), and methyl (CH₃) protons are observed.

The aromatic region typically shows complex multiplets due to the coupling of the three protons on the difluorophenyl ring with each other and with the fluorine atoms. The methine proton of the propanoic acid moiety appears as a quartet, a result of its coupling to the three protons of the adjacent methyl group. The methyl protons, in turn, appear as a doublet, caused by coupling to the single methine proton. The acidic proton of the carboxylic acid group usually appears as a broad singlet at a significantly downfield chemical shift, which can vary with solvent and concentration. The integration of these signals confirms the ratio of protons in the molecule, and the absence of unexpected signals is a strong indicator of the compound's high purity.

Table 1: Representative ¹H NMR Data for 2-(Aryl)propanoic Acid Derivatives

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | - |

| Methine (CH) | 3.7 - 4.0 | Quartet | ~7.2 |

| Methyl (CH₃) | 1.5 - 1.7 | Doublet | ~7.2 |

| Carboxylic Acid (COOH) | 10.0 - 12.0 | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants for this compound may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the carbonyl carbon of the carboxylic acid, the carbons of the difluorophenyl ring, the methine carbon, and the methyl carbon.

The carbonyl carbon is typically observed at the most downfield position (around 170-180 ppm). The aromatic carbons appear in the range of 110-160 ppm, with their chemical shifts influenced by the fluorine substituents. The carbons directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling (¹JCF and ²JCF), which is a key feature in identifying their positions. The aliphatic methine and methyl carbons appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (C-F) | 145 - 155 (with C-F coupling) |

| Aromatic (C-H & C-C) | 115 - 140 |

| Methine (CH) | 40 - 50 |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Characterization

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms on the phenyl ring. The chemical shifts of these signals are characteristic of fluorine atoms attached to an aromatic ring. ucsb.edu

Furthermore, these signals will likely appear as multiplets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The magnitude of these coupling constants provides valuable information about the relative positions of the fluorine atoms and the protons on the ring, confirming the 2,3-disubstitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine (CH) proton and the methyl (CH₃) protons, confirming their connectivity. It would also help to trace the coupling pathways among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly attached to carbon atoms. github.io An HSQC spectrum would show cross-peaks connecting the methine proton signal to the methine carbon signal, the methyl proton signals to the methyl carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. This is crucial for assigning the carbons in the aromatic ring. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the propanoic acid side chain and the fluorine atoms. For instance, correlations would be expected from the methine proton to the carbonyl carbon and to carbons in the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as characteristic absorptions for C-F bonds and the aromatic ring itself in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | ~1700 (strong) |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H | C-H Stretch | ~2850 - 3000 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

Raman Spectroscopy (FT-Raman) for Vibrational Modes

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. Analysis of the FT-Raman spectrum of this compound would provide detailed information about its molecular structure, functional groups, and the vibrations of its carbon skeleton. Although a specific spectrum for this compound is not publicly documented, the expected vibrational modes can be predicted based on the analysis of analogous compounds such as propionic acid and other substituted phenylpropanoic acids. psu.eduresearchgate.net

The key vibrational modes would arise from the propanoic acid moiety and the difluorophenyl ring. The carboxylic acid group would exhibit a characteristic, though typically weak in Raman, C=O stretching vibration. In studies of similar acids like 3-phenylpropionic acid, the C=O stretching band is observed in the region of 1660-1750 cm⁻¹. psu.edu The exact position can be influenced by hydrogen bonding; in the solid state, carboxylic acids often form dimers, leading to a shift in this vibrational frequency.

Other significant vibrations from the propanoic acid chain include C-C stretching, CH₃ and CH rocking, twisting, and bending modes. The difluorophenyl ring would produce a series of distinct bands. Aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching modes of the aromatic ring are expected above 3000 cm⁻¹. psu.edu The C-F stretching vibrations of the fluorine substituents are also anticipated, generally appearing as strong bands in the 1100-1300 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the exact frequencies and intensities of these modes, making the Raman spectrum a unique fingerprint for the molecule.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Difluorophenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Propanoic Acid Chain |

| C=O Stretch | 1660 - 1750 | Carboxylic Acid |

| Aromatic C=C Stretch | 1400 - 1600 | Difluorophenyl Ring |

| C-F Stretch | 1100 - 1300 | Difluoro- Substituents |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₉H₈F₂O₂, corresponding to a monoisotopic mass of approximately 186.05 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 186.

The fragmentation pattern provides insight into the molecule's structure. For carboxylic acids, characteristic fragmentation pathways involve the loss of small, stable neutral molecules or radicals. nih.gov A common fragmentation for phenylpropanoic acids is the cleavage of the bond between the alpha and beta carbon atoms (α-cleavage), leading to the loss of the carboxyl group (-COOH), which has a mass of 45 Da. nih.gov This would result in a prominent fragment ion at m/z 141, corresponding to the [M-COOH]⁺ fragment. Another possible fragmentation is the loss of a hydroxyl radical (-OH, 17 Da), giving a peak at m/z 169, corresponding to the stable acylium ion [M-OH]⁺.

Further fragmentation of the difluorophenyl moiety is also possible, although the aromatic ring itself is relatively stable. The presence of fluorine atoms would be evident in the isotopic pattern of the fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 186 | [C₉H₈F₂O₂]⁺ | (Molecular Ion) |

| 169 | [C₉H₇F₂O]⁺ | •OH |

| 141 | [C₈H₇F₂]⁺ | •COOH |

| 128 | [C₇H₄F₂]⁺ | •CH(CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption of UV radiation in organic molecules is typically associated with specific functional groups containing valence electrons of low excitation energy, known as chromophores. nih.gov In this compound, the primary chromophores are the difluorophenyl ring and the carbonyl group (C=O) of the carboxylic acid.

The difluorophenyl ring is expected to exhibit π → π* transitions, which are typically strong absorptions. For a simple benzene ring, these transitions occur around 204 nm and 256 nm. The presence of substituents like fluorine atoms and the propanoic acid group can cause a shift in the wavelength of maximum absorbance (λmax) and an increase in the molar absorptivity. For instance, benzoic acid shows absorption maxima around 230 nm and 273 nm. copernicus.org

The carbonyl group of the carboxylic acid can undergo a weaker, lower-energy n → π* transition. This transition involves the promotion of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital. asianpubs.org This absorption band typically appears at longer wavelengths (around 250-300 nm) but with a much lower intensity compared to π → π* transitions. nih.gov For a compound like this compound, it is likely that the strong π → π* transition of the aromatic ring would overlap with and obscure the weak n → π* transition of the carbonyl group. A study on the related drug Flurbiprofen (B1673479), which has a fluorinated biphenyl (B1667301) group, showed a λmax at 246 nm in acetonitrile. rroij.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Associated Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Difluorophenyl Ring | ~250 - 270 |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. massbank.eu While a specific crystal structure for this compound has not been reported, the solid-state structures of numerous related carboxylic acids, including 3-phenylpropionic acid and its derivatives, have been extensively studied. copernicus.org

A highly consistent and predictable structural motif for carboxylic acids is the formation of centrosymmetric dimers in the solid state. This occurs through intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. The hydrogen atom of one carboxyl group forms a strong O-H···O hydrogen bond with the carbonyl oxygen of the neighboring molecule, and vice-versa. This creates a stable, eight-membered ring synthon. It is virtually certain that this compound would adopt this dimeric structure in its crystal lattice.

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic | Common for related phenylpropanoic acids copernicus.org |

| Space Group | P2₁/c or similar centrosymmetric group | Consistent with dimer formation |

| Key Structural Motif | Centrosymmetric hydrogen-bonded dimer | Characteristic of carboxylic acids |

Computational Chemistry Investigations of 2 2,3 Difluorophenyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying molecules of this size. mdpi.comchemsrc.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such analyses. chemsrc.comaps.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. sigmaaldrich.com This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like 2-(2,3-Difluorophenyl)propanoic acid, which has rotatable bonds, this process is part of a broader conformational analysis.

Conformational analysis aims to identify the different stable conformers (rotamers) of the molecule and their relative energies. sigmaaldrich.com The rotation around the C-C bond connecting the phenyl ring and the propanoic acid moiety, as well as the rotation within the carboxyl group, gives rise to various possible conformations. sigmaaldrich.com Computational studies on similar molecules, like perfluoropropionic acid, have revealed the existence of multiple conformers in equilibrium, such as gauche and syn forms, with their relative populations determined by their calculated energies at a given temperature. sigmaaldrich.com A similar analysis for this compound would identify its preferred spatial arrangement, which is crucial for understanding its reactivity and intermolecular interactions.

Below is an illustrative table of optimized geometrical parameters that would be obtained from a DFT calculation, using standard bond lengths and angles as a template.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O(H) | 1.35 Å |

| Bond Length | C-F (ortho) | 1.36 Å |

| Bond Length | C-F (meta) | 1.35 Å |

| Bond Angle | O=C-O | 123.0° |

| Dihedral Angle | C(ring)-C(ring)-C(alpha)-C(carboxyl) | ~60° |

Note: The data in this table is illustrative and represents typical values for similar functional groups. It is not based on actual calculations for this compound.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. cas.cz The results are used to simulate the infrared (IR) and Raman spectra of the molecule. aps.orgwikipedia.org By comparing the calculated spectra with experimentally recorded ones, the accuracy of the optimized geometry can be validated, and the vibrational bands can be assigned to specific atomic motions, such as C=O stretching, O-H bending, or C-F stretching. aps.orgcas.cz For molecules with a difluorophenyl group, characteristic vibrations associated with the C-F bonds and the substituted benzene (B151609) ring would be of particular interest. aps.org

Computational methods can also simulate other types of spectra. For instance, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-visible spectroscopy. nih.gov Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict NMR chemical shifts, as detailed in a later section.

An example of how calculated vibrational frequencies would be presented is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3550 | ~3000 (broad) | Carboxylic acid O-H stretch |

| ν(C=O) | 1750 | ~1710 | Carbonyl C=O stretch |

| ν(C-F) | 1280 | - | Aromatic C-F stretch |

| δ(C-H) | 1450 | - | Methyl C-H bend |

Note: The data in this table is for illustrative purposes. Calculated frequencies are typically scaled to better match experimental values. Experimental data for the title compound is not provided.

Analysis of the electronic structure provides insight into the molecule's reactivity and electronic properties. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov The distribution of these orbitals across the molecule can identify the most probable sites for nucleophilic and electrophilic attack. For this compound, one would expect the HOMO to be located primarily on the electron-rich aromatic ring, while the LUMO might be centered around the electron-withdrawing carboxylic acid group.

| Parameter | Calculated Value (eV) (Illustrative) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: The data presented is illustrative, based on typical values for substituted aromatic carboxylic acids.

Molecular Modeling and Docking Simulations for Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. This method is instrumental in drug discovery and design. For a molecule like this compound, which shares a structural motif with some non-steroidal anti-inflammatory drugs (NSAIDs), docking studies could be used to investigate its potential interaction with enzymes like cyclooxygenases (COX-1 and COX-2).

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. The simulation reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. A docking study of this compound could identify key amino acid residues it might interact with, providing a hypothesis for its potential biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO method)

Computational chemistry can accurately predict spectroscopic parameters, which is invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors and, consequently, chemical shifts. These calculations, often performed at the DFT level, can predict both ¹H and ¹³C NMR spectra. cas.cz

For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is also of great interest. The accuracy of GIAO calculations is often high enough to help assign experimental spectra, distinguish between isomers, or confirm stereochemistry. A theoretical prediction for this compound would provide the chemical shifts for the distinct hydrogen, carbon, and fluorine atoms in the molecule, aiding in the interpretation of experimental NMR data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Understanding the intermolecular interactions that govern how molecules pack in the solid state is crucial for materials science and crystal engineering. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected that this compound would form hydrogen-bonded dimers or catemers in its crystal structure.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment. The surface can be color-coded based on the distances of intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. A two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions. For this molecule, one would expect to see significant contributions from O···H contacts (from hydrogen bonds), H···H contacts, and F···H or F···C contacts, which are common in fluorinated organic compounds.

Studies on Non-Linear Optical (NLO) Properties

A thorough review of scientific literature and chemical databases reveals a notable absence of specific computational or experimental studies focused on the non-linear optical (NLO) properties of this compound. Consequently, detailed research findings, including calculations of hyperpolarizability and other NLO parameters for this particular compound, are not available in the public domain at this time. Such investigations are crucial for determining a molecule's potential in photonic and optoelectronic applications.

Exploration of Computational Chemistry Descriptors

Computational descriptors are essential in modern chemistry for predicting the physicochemical properties and pharmacokinetic profiles of a molecule. For this compound, several key descriptors have been calculated and are available through public chemical databases. These descriptors provide insight into the molecule's lipophilicity, polarity, and structural flexibility.

The lipophilicity of a compound, a critical factor in its biological activity, is often estimated by the logarithm of the partition coefficient (LogP). For this compound, the calculated XLogP3-AA value is 2.2. This value suggests a moderate degree of lipophilicity.

Other important descriptors include the number of hydrogen bond donors and acceptors, which influence the molecule's solubility and ability to interact with biological targets. This compound is characterized by one hydrogen bond donor and two hydrogen bond acceptors. The presence of both donor and acceptor sites indicates the potential for forming hydrogen bonds.

The structural flexibility of the molecule is indicated by the number of rotatable bonds, which is two for this compound. A lower number of rotatable bonds is often associated with higher oral bioavailability in drug candidates due to reduced conformational entropy upon binding to a target. The Topological Polar Surface Area (TPSA) is another key descriptor related to a molecule's polarity and its ability to permeate cell membranes.

The computed properties for this compound are summarized in the interactive table below.

Table 1: Computed Chemical Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.15 g/mol |

| XLogP3-AA (LogP) | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| Exact Mass | 186.04923582 Da |

These descriptors collectively provide a foundational understanding of the physicochemical profile of this compound from a computational standpoint.

Applications in Advanced Chemical Synthesis and Materials Science Research

2-(2,3-Difluorophenyl)propanoic Acid as a Versatile Chemical Building Block

The unique electronic properties conferred by the two fluorine atoms on the phenyl ring, combined with the reactive carboxylic acid and chiral center of the propanoic acid moiety, make this compound a highly versatile building block in organic synthesis.

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development. davidlu.net this compound, being a chiral carboxylic acid, is a valuable precursor for the synthesis of other chiral molecules. Methodologies such as kinetic resolution are employed to separate racemic mixtures of related 2-aryl-2-fluoropropanoic acids, yielding optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. mdpi.com This approach is crucial as the substitution of a fluorine atom for a hydrogen atom at the α-position can prevent unwanted epimerization in vivo, which is particularly relevant for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The development of non-enzymatic kinetic resolution systems provides a convenient and practical avenue for the preparation of chiral α-fluorinated drugs that contain quaternary carbons at their α-positions. mdpi.com

Propanoic acid derivatives are frequently utilized as intermediates in the synthesis of more complex organic molecules and bioactive compounds. nih.govnih.gov The difluorinated phenyl ring of this compound can be further functionalized, while the carboxylic acid group provides a handle for a variety of chemical transformations, including amide bond formation and esterification. These reactions allow for the incorporation of the 2-(2,3-difluorophenyl)propyl moiety into larger molecular scaffolds, which is a key strategy in the discovery of new therapeutic agents and functional materials. For instance, related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids, showcasing the utility of propanoic acid structures in building molecular complexity. nih.gov

The field of materials science has seen significant advancements through the development of novel polymers and semiconductor materials. Fluorinated polymers, in particular, are sought after for their unique properties. While direct evidence for the use of this compound in the synthesis of poly(p-phenylene vinylene) (PPV) type oligomers is not extensively documented, the functionalization of PPV polymers with fluorine atoms is a known strategy to tune their electronic and optical properties. wikipedia.orgresearchgate.net The introduction of fluorine can enhance stability against photo-oxidation and allow for the development of blue-emitting organic materials. wikipedia.org Given that fluorinated building blocks are crucial in the synthesis of these advanced materials, it is plausible that this compound or its derivatives could serve as valuable precursors in the synthesis of novel fluorinated PPV-type oligomers and other semiconductor materials. The synthesis of such polymers often involves methods like the Gilch reaction or the Stille cross-coupling reaction. wikipedia.orgresearchgate.net

Role in the Development of Unnatural Amino Acid Derivatives and Peptidomimetics

Unnatural amino acids are powerful tools in drug discovery and protein engineering, offering a way to introduce novel structural and functional diversity into peptides and proteins. rsc.org These modified amino acids can lead to peptidomimetics with enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. rsc.orgmdpi.com this compound can be envisioned as a scaffold for the synthesis of unnatural amino acid derivatives. For example, its amino-functionalized counterpart, 2-Amino-3-(2,3-difluorophenyl)propanoic acid, is a derivative of phenylalanine. researchgate.net Such fluorinated amino acids can be incorporated into peptides to study protein structure and function or to develop new therapeutic agents. researchgate.net The development of peptidomimetics often involves the use of conformationally constrained amino acids or the replacement of natural amino acids with synthetic analogs to improve their drug-like properties.

Contribution to Methodological Advancements in Organic Synthesis

The demand for enantiomerically pure fluorinated compounds has driven the development of new synthetic methodologies. Research into the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids is a prime example of such an advancement. mdpi.com The development of a non-enzymatic kinetic resolution system using a chiral acyl-transfer catalyst to achieve enantioselective esterification offers a practical and efficient alternative to enzymatic methods or those requiring expensive chiral auxiliaries. mdpi.com This methodology not only provides access to optically active 2-aryl-2-fluoropropanoic acids but also contributes to the broader field of asymmetric synthesis. Such advancements are crucial for the efficient and scalable production of chiral building blocks for the pharmaceutical and materials science industries.

Exploration in Structure-Activity Relationship Studies from a Chemical Synthesis Perspective

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a molecule influences its biological activity. From a chemical synthesis perspective, this compound provides a versatile platform for generating libraries of compounds for SAR studies. The phenyl ring can be further substituted, the carboxylic acid can be converted to a wide range of functional groups (amides, esters, etc.), and the stereochemistry at the α-carbon can be varied. By systematically modifying these features, chemists can synthesize a diverse set of analogs and evaluate their biological effects. For example, in the development of novel anticancer candidates, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were synthesized and their structure-dependent antiproliferative activities were evaluated, revealing that the presence of an oxime moiety significantly enhanced cytotoxic activity. This highlights how synthetic modifications to a propanoic acid scaffold can be used to probe and optimize biological activity.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |

| This compound | C9H8F2O2 | 186.15 | Versatile chemical building block |

| 2-Amino-3-(2,3-difluorophenyl)propanoic acid | C9H9F2NO2 | 201.17 | Unnatural amino acid derivative |

| 2-Fluoroibuprofen | C13H17FO2 | 224.27 | Chiral NSAID analog |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Varies | Varies | Synthesis of complex organic molecules |

Q & A

Q. Characterization methods :

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR : ¹⁹F NMR to confirm fluorine positions and stereochemistry (reference: TFA as an internal standard) .

- Mass spectrometry : High-resolution ESI-MS for molecular weight confirmation (e.g., exact mass: 186.16 g/mol) .

Basic: What synthetic protocols are recommended for this compound, and how can yield be optimized?

Answer:

A modified Friedel-Crafts alkylation or metal-mediated coupling is typically used:

Anhydrous conditions : Use THF as a solvent with activated zinc powder to minimize hydrolysis .

Protection strategies : Protect the carboxylic acid group with tert-butyl esters to prevent side reactions during fluorination .

Catalysis : Pd-mediated cross-coupling for regioselective introduction of difluorophenyl groups (e.g., Suzuki-Miyaura reactions) .

Q. Yield optimization :

- Maintain reaction temperatures below 40°C to avoid decarboxylation .

- Use excess fluorinated aryl halides (2,3-difluorophenyl bromide) to drive the reaction to completion .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., THF or halogenated solvents) .

- Waste disposal : Segregate fluorinated waste and consult certified agencies for incineration (≥ 1000°C) to prevent PFAS formation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for fluorinated propanoic acid derivatives?

Answer:

Contradictions often arise from structural analogs or assay variability. Strategies include:

- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .

- Assay standardization : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with positive controls (ibuprofen) .

- Meta-analysis : Compare data across analogs (e.g., 3-(3-chloro-4-fluorophenyl)propanoic acid vs. 2-(2,4-difluorophenyl)acetic acid ) to identify substituent-specific trends.

Q. Example conflict resolution :

| Conflict | Resolution Method | Reference |

|---|---|---|

| Discrepant IC₅₀ values | Use isothermal titration calorimetry (ITC) to measure binding affinity directly | |

| Variable metabolic stability | Conduct microsomal stability assays with LC-MS quantification |

Advanced: How can substituent effects on this compound’s reactivity be systematically studied?

Answer:

Experimental design :

Synthetic variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., -NO₂ at para position) .

- Steric hindrance (e.g., ortho-methyl substitution) .

Kinetic studies : Measure reaction rates in nucleophilic acyl substitutions (e.g., with amines) under controlled pH .

Computational modeling : DFT calculations to predict substituent effects on reaction transition states (e.g., B3LYP/6-31G* basis set) .

Q. Key findings from analogs :

| Substituent | Effect on Reactivity | Source |

|---|---|---|

| -Cl (meta) | Increases electrophilicity by 30% vs. -F | |

| -OCH₃ (para) | Reduces hydrolysis rate due to steric effects |

Advanced: What mechanistic insights exist for this compound’s interactions with enzymes or receptors?

Answer:

- COX-2 inhibition : Fluorine atoms enhance binding to the hydrophobic pocket of COX-2 (docking scores: ΔG = -9.2 kcal/mol) .

- PPARγ modulation : The carboxylic acid group forms hydrogen bonds with Arg288, while difluorophenyl enhances van der Waals interactions .

- Metabolic pathways : CYP450 3A4-mediated oxidation at the propanoic acid chain (confirmed via metabolite profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.